molecular formula C25H15ClFNO3 B4606267 7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE

7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE

Cat. No.: B4606267
M. Wt: 431.8 g/mol
InChI Key: CQGOBGVFXSGXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities.

Biology

In biological research, this compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the quinolinyl group: This step might involve the use of a quinoline derivative, which can be attached to the chromen-2-one core via a nucleophilic substitution reaction.

    Attachment of the 2-chloro-6-fluorobenzyl group: This can be done through an etherification reaction, where the benzyl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the quinolinyl or chromen-2-one moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carbonyl group in the chromen-2-one core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl or quinolinyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinyl-chromen-2-one derivatives with additional oxygen functionalities.

Mechanism of Action

The mechanism of action of 7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE would depend on its specific biological target. For example, if it exhibits anticancer activity, it might interact with DNA or specific enzymes involved in cell proliferation. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: These compounds share the chromen-2-one core and are known for their diverse biological activities.

    Quinoline derivatives: Compounds with a quinoline moiety are often studied for their medicinal properties.

    Benzyl ether derivatives: These compounds are commonly used in organic synthesis and medicinal chemistry.

Uniqueness

The uniqueness of 7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-3-quinolin-2-ylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClFNO3/c26-20-5-3-6-21(27)19(20)14-30-17-10-8-16-12-18(25(29)31-24(16)13-17)23-11-9-15-4-1-2-7-22(15)28-23/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGOBGVFXSGXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=C(C=C(C=C4)OCC5=C(C=CC=C5Cl)F)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE
Reactant of Route 2
7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE
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7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE
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7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE
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7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE
Reactant of Route 6
7-((2-CHLORO-6-FLUOROBENZYL)OXY)-3-(2-QUINOLINYL)-2H-CHROMEN-2-ONE

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